
Oxacycloheptadec-7-en-2-one, (7E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by a 17-membered lactone ring with an unsaturated bond at the 7th position. It is known for its distinctive musky odor and is widely used in the fragrance industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxacycloheptadec-7-en-2-one, (7E)-, involves the formation of the lactone ring through various organic reactions. One common method includes the use of trimethyl orthoformate and diacetyl oxide as reagents . The reaction conditions typically involve heating and the presence of a catalyst to facilitate the formation of the lactone ring.
Industrial Production Methods
In industrial settings, the production of Oxacycloheptadec-7-en-2-one, (7E)-, is optimized for large-scale synthesis. The process involves the use of readily available starting materials and efficient reaction conditions to ensure high yield and purity. The industrial methods focus on cost-effectiveness and scalability to meet the demands of the fragrance industry .
Analyse Des Réactions Chimiques
Types of Reactions
Oxacycloheptadec-7-en-2-one, (7E)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the unsaturated bond to a saturated one.
Substitution: The lactone ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions include carboxylic acids, saturated lactones, and substituted lactones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Oxacycloheptadec-7-en-2-one, (7E)-, has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying lactone ring formation and reactivity.
Biology: The compound’s musky odor makes it a subject of interest in olfactory research.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is extensively used in the fragrance industry for its musky scent, contributing to the formulation of perfumes and other scented products
Mécanisme D'action
The mechanism of action of Oxacycloheptadec-7-en-2-one, (7E)-, primarily involves its interaction with olfactory receptors. The compound binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the perception of its musky odor. The molecular targets include olfactory receptor proteins, and the pathways involved are part of the olfactory signaling cascade .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxacycloheptadec-8-en-2-one, (8Z)-: Another lactone with a similar structure but differing in the position of the unsaturated bond.
Oxacycloheptadec-10-en-2-one: Differing in the position of the double bond, this compound also exhibits musky odor properties.
Uniqueness
Oxacycloheptadec-7-en-2-one, (7E)-, is unique due to its specific unsaturated bond position, which influences its olfactory properties and reactivity. This distinct structure makes it particularly valuable in the fragrance industry for creating unique scent profiles .
Propriétés
Numéro CAS |
223104-10-7 |
|---|---|
Formule moléculaire |
C16H28O2 |
Poids moléculaire |
252.39 g/mol |
Nom IUPAC |
(7E)-1-oxacycloheptadec-7-en-2-one |
InChI |
InChI=1S/C16H28O2/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18-16/h4,6H,1-3,5,7-15H2/b6-4+ |
Clé InChI |
HMWPDRYGIBLSHB-GQCTYLIASA-N |
SMILES isomérique |
C1CCCC/C=C/CCCCC(=O)OCCCC1 |
SMILES canonique |
C1CCCCC=CCCCCC(=O)OCCCC1 |
Point d'ébullition |
185.00 to 190.00 °C. @ 16.00 mm Hg |
melting_point |
28.5 °C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


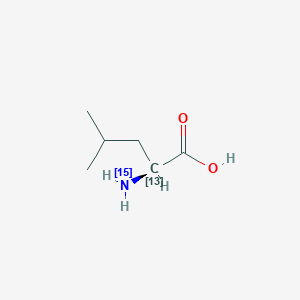
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B12056738.png)

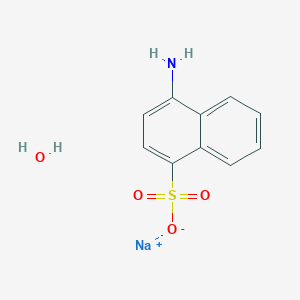
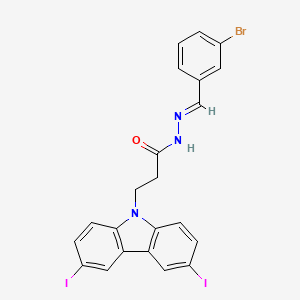
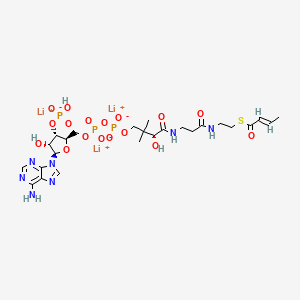
![2-[(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-1,1-dimethylundecyloxy)carbonyloxyimino]-2-phenylacetonitrile](/img/structure/B12056777.png)

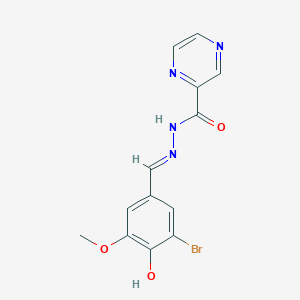

![tert-butyl N-[5-[(Z)-N'-hydroxycarbamimidoyl]pyridin-2-yl]carbamate](/img/structure/B12056805.png)
![N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide 2,2,2-trifluoroacetate](/img/structure/B12056820.png)

![(2E)-1-(2,4-dinitrophenyl)-2-[2-methyl-5-(propan-2-ylidene)cyclopentylidene]hydrazine](/img/structure/B12056845.png)
